molecular formula C12H9F2NO4S2 B2404091 Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 439934-93-7

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2404091
CAS No.: 439934-93-7
M. Wt: 333.32
InChI Key: FJDWOULIOQOVAC-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound might be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

In the context of sm cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds , which could have various effects depending on the specific reaction context.

Action Environment

Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stable performance under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which allow for a wide range of chemical modifications and applications. Its difluorophenyl and sulfamoyl groups provide distinct chemical properties that can be exploited in various scientific research fields .

Properties

IUPAC Name

methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDWOULIOQOVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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